3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate
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Overview
Description
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core, benzyl and dimethyl substitutions, and a tert-butoxycarbonyl-protected amino hexanoate group. Such compounds are of significant interest in various fields of scientific research due to their potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate typically involves multiple steps. One common approach is the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acyl chlorides in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate involves its interaction with specific molecular targets. The chromen-2-one core can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The tert-butoxycarbonyl-protected amino group can be deprotected under certain conditions, allowing the compound to participate in further biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
- 3-benzyl-4,8-dimethyl-7-(2-oxo-2-p-tolyl-ethoxy)-chromen-2-one
- 3-benzyl-4-methyl-7-(2-oxocyclohexyl)oxy-2H-chromen-2-one
Uniqueness
What sets 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate apart from similar compounds is its unique combination of functional groups
Properties
Molecular Formula |
C29H35NO6 |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C29H35NO6/c1-19-22-15-16-24(34-25(31)14-10-7-11-17-30-28(33)36-29(3,4)5)20(2)26(22)35-27(32)23(19)18-21-12-8-6-9-13-21/h6,8-9,12-13,15-16H,7,10-11,14,17-18H2,1-5H3,(H,30,33) |
InChI Key |
UTRODXVITUCHRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)CCCCCNC(=O)OC(C)(C)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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